An In-depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (CAS: 128055-74-3)
An In-depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (CAS: 128055-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. This spirobifluorene derivative is a key building block in the field of organic electronics, particularly for the development of advanced materials for optoelectronic devices.
Core Properties
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is a white to light yellow powder.[1] Its rigid, orthogonal spiro-linked structure provides excellent thermal and chemical stability, while also inhibiting crystallization and aggregate formation, which is crucial for creating stable amorphous films in electronic devices.[1][2]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 128055-74-3 | [3] |
| Molecular Formula | C₂₅H₁₂Br₄ | [3] |
| Molecular Weight | 631.98 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 395-400 °C | [3][4] |
| Boiling Point | 633.7 °C at 760 mmHg (lit.) | [4] |
| Density | 2.12 g/cm³ | [4] |
| Solubility | Soluble in common organic solvents, insoluble in water. | [3][4] |
| Purity (typical) | >95% (HPLC) | [3][5] |
| Refractive Index | n20/D 1.843 (lit.) | [4] |
Structural Information
| Identifier | Value | Reference |
| InChI | 1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | [3] |
| InChI Key | MASXXNUEJVMYML-UHFFFAOYSA-N | [3] |
| Canonical SMILES | Brc1ccc2-c3ccc(Br)cc3C4(c2c1)c5cc(Br)ccc5-c6ccc(Br)cc46 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene involves the bromination of 9,9'-spirobifluorene.[6] The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Yamamoto polymerizations, enabling the construction of more complex conjugated systems.[7]
General Synthesis Protocol
A common method for the synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is the direct bromination of 9,9'-spirobifluorene. One documented procedure involves the following steps:
-
A solution of bromine in dichloromethane is slowly added dropwise to a solution of 9,9'-spirobifluorene.[1]
-
The reaction mixture is then refluxed for several hours.[1]
-
Upon cooling to room temperature, the product precipitates out of the solution.[1]
-
The precipitate is collected by filtration and washed with a small amount of cold dichloromethane.[1]
-
The final product is obtained after drying, typically as a white solid with a high yield.[1]
Another reported method utilizes sodium bromide as the bromine source and hydrogen peroxide as the oxidant in a biphasic system with 1,2-dichloroethane as the solvent.[8] This approach is described as being eco-friendly and proceeds under mild conditions.[8]
Applications in Organic Electronics
The unique properties of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene make it a valuable material in the field of organic electronics. Its primary application is as a blue-emitting material in Organic Light-Emitting Diodes (OLEDs).[1][6] The spirobifluorene core contributes to a high glass-transition temperature and excellent thermal stability, which are desirable for device longevity.[3]
Furthermore, this compound serves as a crucial intermediate for the synthesis of other semiconducting molecules and polymers.[2] For instance, it can be used to synthesize materials for perovskite solar cells, such as Spiro-OMeTAD.[2] The tetrabrominated nature of the molecule allows for facile extension of the core structure to create more complex and functional materials for various electronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][6][7]
Safety and Handling
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is classified as an irritant and is harmful if swallowed.[3] It causes skin and serious eye irritation.[9][10] When handling this compound, it is essential to use personal protective equipment, including gloves, safety goggles, and a dust mask.[11] Work should be conducted in a well-ventilated area, and exposure to dust should be minimized.[10][11] The material should be stored in a tightly closed container in a cool, dry place.[9][11]
Hazard Information:
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Eye Irritation | H319 | Causes serious eye irritation |
| Skin Irritation | H315 | Causes skin irritation |
Visualized Workflows
Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene.
Application in OLEDs
Caption: Workflow illustrating the use of the compound in OLEDs.
References
- 1. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 2,2 ,7,7 -Tetrabromo-9,9 -spirobifluorene 95 HPLC 128055-74-3 [sigmaaldrich.com]
- 4. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 5. 128055-74-3 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene AKSci J97713 [aksci.com]
- 6. Buy 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
